![molecular formula C16H19BF2N2O2 B2513875 3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid CAS No. 216961-95-4](/img/structure/B2513875.png)
3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid is a useful research compound. Its molecular formula is C16H19BF2N2O2 and its molecular weight is 320.15. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Reactions
Organoboron Compound Structures The study by Kliegel et al. (1992) examined organoboron compounds, including structural studies of compounds similar in complexity to the queried chemical. Their research provides insights into the preparation and crystalline structures of such compounds, which are crucial in understanding their scientific applications Kliegel, Lubkowitz, Rettig, & Trotter, 1992.
Reactivity of Difluoroboron Chelates Another study by Kliegel et al. (1991) explored the reaction of specific organoboron compounds, yielding difluoroboron chelates. This research contributes to understanding the reactivity and potential applications of such chelates in scientific research Kliegel, Tajerbashi, Rettig, & Trotter, 1991.
Heterocyclization in Organic Chemistry Donchak et al. (1984) investigated the heterocyclization interactions in a series of compounds. Their findings can provide valuable context for understanding the behavior of complex organoboron compounds in chemical reactions Donchak, Saverchenko, Kaminskii, & Tilichenko, 1984.
Application in Light-Activated Therapies
- Bichromophoric Molecular Hybrid for Cancer Treatment Fraix et al. (2016) synthesized a novel photoactivatable bichromophoric conjugate that shows promise in cancer treatment. This compound, involving a BODIPY derivative, highlights the potential for compounds with complex organoboron structures in phototherapy applications Fraix, Blangetti, Guglielmo, Lazzarato, Marino, Cardile, Graziano, Manet, Fruttero, Gasco, & Sortino, 2016.
Synthesis and Catalysis
Novel Synthesis Approaches Jiménez, Bosch, and Guerrero (2005) presented a new method for synthesizing long-chain difluoro-3-hydroxyacids. This demonstrates the innovative approaches in synthesizing complex organic compounds, which could be relevant to the queried chemical Jiménez, Bosch, & Guerrero, 2005.
Lewis Acid Catalyzed Reactions Schreiber, Ortin, Müller‐Bunz, and Phillips (2011) explored the use of organometallic complexes in Lewis acid catalyzed Diels–Alder reactions. This research is significant for understanding the catalytic capabilities of compounds with similar structures to the queried chemical Schreiber, Ortin, Müller‐Bunz, & Phillips, 2011.
properties
IUPAC Name |
3-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BF2N2O2/c1-9-7-11(3)20-15(9)13(5-6-14(22)23)16-10(2)8-12(4)21(16)17(20,18)19/h7-8H,5-6H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXIGIMNOJHGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(=O)O)C)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Carboxyethyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.